REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]([NH2:11])=[CH:4][CH:3]=1.[N+](=[CH2:14])=[N-]>CCOC(C)=O.CO.CCOCC>[CH3:14][O:8][C:7](=[O:9])[C:6]1[C:5](=[CH:4][CH:3]=[C:2]([Cl:1])[CH:10]=1)[NH2:11] |f:2.3|
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(C(=O)O)=C1)N
|
Name
|
AcOEt MeOH
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C.CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After termination of reaction, reaction solvent
|
Type
|
CUSTOM
|
Details
|
was evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C=1C(N)=CC=C(C1)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |